An In-depth Technical Guide to 3-Isobutylisoxazol-5-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Isobutylisoxazol-5-amine: Synthesis, Properties, and Potential Applications
Disclaimer: Limited direct experimental data for 3-isobutylisoxazol-5-amine is available in public literature. This guide provides information based on established chemical principles, data from closely related analogs, and the general properties of the 5-aminoisoxazole chemical class. All data for analogous compounds are clearly indicated.
Introduction
3-Isobutylisoxazol-5-amine is a heterocyclic organic compound featuring an isoxazole ring substituted with an isobutyl group at the 3-position and an amine group at the 5-position. The isoxazole scaffold is a prominent pharmacophore found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This guide aims to provide a comprehensive overview of the known and predicted properties of 3-isobutylisoxazol-5-amine, its synthesis, and the potential pharmacological applications of this class of compounds for researchers, scientists, and drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-(tert-butyl)isoxazol-5-amine (Analogue)
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Boiling Point (Predicted) | 248.1 ± 28.0 °C | [4] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.31 ± 0.50 | [4] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [4] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |
| logP (Predicted) | 1.5543 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis of 3-Isobutylisoxazol-5-amine
The synthesis of 5-amino-3-alkylisoxazoles is reliably achieved through the reaction of a β-ketonitrile with hydroxylamine.[5] The regioselectivity of this reaction is critically dependent on the pH and temperature of the reaction conditions. To favor the formation of the 5-aminoisoxazole isomer, such as 3-isobutylisoxazol-5-amine, the reaction should be conducted under basic conditions (pH > 8) and at an elevated temperature (typically around 100 °C).[5] Under these conditions, hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile precursor.
The precursor for the synthesis of 3-isobutylisoxazol-5-amine is 5-methyl-3-oxohexanenitrile.
General Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 5-amino-3-alkylisoxazoles, which can be adapted for the synthesis of 3-isobutylisoxazol-5-amine.
Materials:
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5-Methyl-3-oxohexanenitrile
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Hydroxylamine hydrochloride
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A suitable base (e.g., sodium hydroxide, potassium carbonate)
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A suitable solvent (e.g., water, ethanol)
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Acid for pH adjustment (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolve 5-methyl-3-oxohexanenitrile and hydroxylamine hydrochloride in the chosen solvent.
-
Adjust the pH of the reaction mixture to be greater than 8 by the dropwise addition of the base.
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Heat the reaction mixture to 100 °C and maintain this temperature with stirring. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
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Upon completion of the reaction, cool the mixture to room temperature.
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If necessary, neutralize the mixture by the addition of acid.
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry over a drying agent, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain pure 3-isobutylisoxazol-5-amine.
Caption: General synthesis workflow for 3-isobutylisoxazol-5-amine.
Potential Pharmacological Properties and Applications
The isoxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2] While there are no specific pharmacological studies on 3-isobutylisoxazol-5-amine, the broader class of 5-aminoisoxazoles has been investigated for various therapeutic applications.
Table 2: Potential Biological Activities of the 5-Aminoisoxazole Scaffold
| Biological Activity | Description | References |
| Anti-inflammatory | Derivatives have shown potential as inhibitors of enzymes like COX-2, which are involved in inflammatory pathways. | [1] |
| Antimicrobial | The isoxazole nucleus is a component of several antibacterial and antifungal agents. | [1] |
| Anticancer | Certain isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. | [1] |
| Neuroprotective | Some compounds containing the isoxazole moiety have been investigated for their potential in treating neurodegenerative diseases. | [2] |
| Immunomodulatory | Derivatives of 5-aminoisoxazoles have been shown to modulate immune responses. | [6] |
The diverse biological activities of the isoxazole core suggest that 3-isobutylisoxazol-5-amine could be a valuable starting point for the development of novel therapeutic agents. The isobutyl group may influence the compound's lipophilicity and binding affinity to biological targets, while the 5-amino group provides a handle for further chemical modification to optimize pharmacological properties.
Caption: Potential therapeutic areas for 5-aminoisoxazole derivatives.
Conclusion
3-Isobutylisoxazol-5-amine is a molecule of interest within the broader class of 5-aminoisoxazoles. While direct experimental data is currently lacking, established synthetic routes for this class of compounds provide a clear path for its preparation. The physicochemical properties can be reasonably estimated from its close structural analogs. The rich pharmacology of the isoxazole scaffold suggests that 3-isobutylisoxazol-5-amine and its derivatives hold significant potential for future drug discovery and development efforts across various therapeutic areas. Further research is warranted to synthesize and characterize this compound and to explore its specific biological activities.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. 3-tert-butylisoxazol-5-amine, CasNo.59669-59-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
